Methods and Technical Details
The synthesis of (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester typically involves several steps:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.
Structure and Data
The molecular structure of (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester can be represented as follows:
The structural representation can be visualized using SMILES notation: BrC1=CC=C(NC(=O)OCC2=CC=CC=C2)=C1
.
Reactions and Technical Details
(4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
Physical and Chemical Properties
The physical properties of (4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Scientific Uses
(4-Bromo-3-oxo-butyl)-carbamic acid benzyl ester has potential applications in:
Research into this compound's biological activity could lead to novel therapeutic agents, emphasizing its importance in ongoing scientific investigations.
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: